Cas no 733030-44-9 (1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol)
1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol Chemical and Physical Properties
Names and Identifiers
-
- 1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol
- 1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol
- AKOS034468293
- SMR001316797
- Z56960144
- MLS002249363
- DTXSID701332835
- CS-0220889
- CHEMBL1718095
- HMS3082H13
- G19642
- SR-01000049271
- SR-01000049271-1
- 3-ethyl-6-morpholin-4-ylsulfonyl-1H-benzimidazole-2-thione
- MFCD04635810
- 733030-44-9
- EN300-07801
-
- MDL: MFCD04635810
- Inchi: 1S/C13H17N3O3S2/c1-2-16-12-4-3-10(9-11(12)14-13(16)20)21(17,18)15-5-7-19-8-6-15/h3-4,9H,2,5-8H2,1H3,(H,14,20)
- InChI Key: VJZCFBZBQKGGHL-UHFFFAOYSA-N
- SMILES: S(C1C=CC2=C(C=1)NC(N2CC)=S)(N1CCOCC1)(=O)=O
Computed Properties
- Exact Mass: 327.07113376Da
- Monoisotopic Mass: 327.07113376Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 499
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 102Ų
1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI55659-2.5g |
1-Ethyl-5-(morpholin-4-ylsulfonyl)-1h-benzimidazole-2-thiol |
733030-44-9 | 95% | 2.5g |
$652.00 | 2024-04-19 | |
| A2B Chem LLC | AI55659-5g |
1-Ethyl-5-(morpholin-4-ylsulfonyl)-1h-benzimidazole-2-thiol |
733030-44-9 | 95% | 5g |
$948.00 | 2024-04-19 | |
| A2B Chem LLC | AI55659-10g |
1-Ethyl-5-(morpholin-4-ylsulfonyl)-1h-benzimidazole-2-thiol |
733030-44-9 | 95% | 10g |
$1389.00 | 2024-04-19 | |
| 1PlusChem | 1P00ICUJ-50mg |
1-Ethyl-5-(morpholin-4-ylsulfonyl)-1h-benzimidazole-2-thiol |
733030-44-9 | 95% | 50mg |
$114.00 | 2025-02-28 | |
| 1PlusChem | 1P00ICUJ-100mg |
1-Ethyl-5-(morpholin-4-ylsulfonyl)-1h-benzimidazole-2-thiol |
733030-44-9 | 95% | 100mg |
$147.00 | 2025-02-28 | |
| 1PlusChem | 1P00ICUJ-250mg |
1-Ethyl-5-(morpholin-4-ylsulfonyl)-1h-benzimidazole-2-thiol |
733030-44-9 | 95% | 250mg |
$186.00 | 2025-02-28 | |
| 1PlusChem | 1P00ICUJ-500mg |
1-Ethyl-5-(morpholin-4-ylsulfonyl)-1h-benzimidazole-2-thiol |
733030-44-9 | 95% | 500mg |
$305.00 | 2025-02-28 | |
| 1PlusChem | 1P00ICUJ-1g |
1-Ethyl-5-(morpholin-4-ylsulfonyl)-1h-benzimidazole-2-thiol |
733030-44-9 | 95% | 1g |
$426.00 | 2025-02-28 | |
| 1PlusChem | 1P00ICUJ-2.5g |
1-Ethyl-5-(morpholin-4-ylsulfonyl)-1h-benzimidazole-2-thiol |
733030-44-9 | 95% | 2.5g |
$787.00 | 2024-04-21 | |
| 1PlusChem | 1P00ICUJ-5g |
1-Ethyl-5-(morpholin-4-ylsulfonyl)-1h-benzimidazole-2-thiol |
733030-44-9 | 95% | 5g |
$1134.00 | 2024-04-21 |
1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol Suppliers
1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol
1-Ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol: A Comprehensive Overview of Its Properties and Applications
1-Ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol (CAS No. 733030-44-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This benzodiazole derivative is characterized by its unique molecular structure, which combines a morpholine sulfonyl group with a thiol-functionalized benzodiazole core. Its structural complexity makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in drug discovery and material science applications.
The compound's 1H-1,3-benzodiazole-2-thiol scaffold is particularly noteworthy, as it serves as a privileged structure in medicinal chemistry. Researchers have explored its potential as a building block for kinase inhibitors and enzyme modulators, especially in the context of targeted therapies for various health conditions. The ethyl substitution at the 1-position and the morpholine-4-sulfonyl moiety at the 5-position contribute to its distinctive physicochemical properties, including enhanced solubility and metabolic stability compared to simpler benzodiazole derivatives.
Recent studies have highlighted the compound's relevance in addressing current challenges in drug development, particularly in the design of selective small molecule therapeutics. Its structural features allow for precise modifications, making it adaptable to various structure-activity relationship (SAR) studies. The presence of both sulfonyl and thiol groups offers multiple points for chemical derivatization, enabling researchers to fine-tune molecular properties for specific applications.
From a synthetic chemistry perspective, 1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol represents an interesting case study in heterocyclic compound synthesis. The preparation typically involves multi-step reactions, including sulfonylation of benzodiazole precursors and subsequent thiolation reactions. These synthetic routes have been optimized to improve yields and purity, making the compound more accessible for research purposes.
The pharmaceutical industry has shown particular interest in this compound due to its potential as a pharmacophore in various therapeutic areas. Recent patent literature reveals its incorporation into molecules targeting protein-protein interactions and allosteric binding sites, reflecting current trends in drug discovery. The morpholine sulfonyl group is especially valuable as it often contributes to improved pharmacokinetic properties and target engagement.
Beyond medicinal applications, CAS 733030-44-9 has found utility in material science as a precursor for functionalized polymers and coordination complexes. The thiol group enables surface modification of nanoparticles and other advanced materials, while the benzodiazole core can contribute to photophysical properties. These applications align with growing interest in smart materials and molecular electronics.
Quality control and analytical characterization of 1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol typically involve advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are crucial for research applications. Standardized analytical protocols have been developed to ensure consistency across different batches and suppliers.
The commercial availability of 733030-44-9 has increased in recent years, reflecting growing demand from academic and industrial researchers. Suppliers typically offer the compound in research quantities with >95% purity, accompanied by comprehensive analytical data. Proper storage conditions (typically under inert atmosphere at low temperatures) are recommended to maintain stability, especially given the reactive thiol functionality.
From a regulatory perspective, 1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol is generally classified as a research chemical with no significant restrictions for laboratory use. However, researchers should always consult current chemical safety guidelines and implement appropriate laboratory safety protocols when handling this or any chemical substance.
Future research directions for this compound may explore its potential in covalent inhibitor design, leveraging the thiol group for targeted covalent modification of biological macromolecules. Additionally, its application in metal-organic frameworks (MOFs) and other advanced materials represents an exciting frontier in materials science. The compound's versatility ensures it will remain relevant as chemical research continues to evolve.
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